molecular formula C9H8N2O2 B186260 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 22177-46-4

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No. B186260
CAS RN: 22177-46-4
M. Wt: 176.17 g/mol
InChI Key: LBNIVJQTSUZBGG-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids. “2-Aminoisoquinoline-1,3(2H,4H)-dione” serves as a key intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have significant pharmacological applications, including the development of novel drugs with piperidine moieties .

Biological Activities and SAR Studies

The tetrahydroisoquinoline scaffold is widely recognized for its biological potential against various pathogens and neurodegenerative disorders. “2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione” analogs exhibit diverse biological activities, and their structural–activity relationship (SAR) studies contribute to understanding their mechanism of action. This aids in the development of potent biological agents .

Antibacterial Properties

Novel compounds derived from “2-Amino-4H-isoquinoline-1,3-dione” have been synthesized and evaluated for their antibacterial properties against pathogenic bacterial strains. These studies are crucial for discovering new antibiotics and understanding the susceptibility of various bacterial species to these compounds .

Green Chemistry Synthesis

Isoquinoline-1,3-dione compounds, including “2-Aminoisoquinoline-1,3(2H,4H)-dione,” have garnered attention for their synthesis via green chemistry approaches. Researchers aim to find simple, mild, and efficient synthetic methods that are environmentally friendly, highlighting the compound’s role in sustainable chemistry .

Development of Semiconducting Materials

Isoquinoline-1,3-dione derivatives are promising candidates for high-performance semiconducting materials. Their unique electronic properties make them suitable for field-effect transistors and other electronic applications. The compound’s versatility in creating conjugated polymers demonstrates its potential in advanced material science .

Alkaloid Synthesis

As a key heterocyclic compound, “2-Aminoisoquinoline-1,3(2H,4H)-dione” is involved in the synthesis of natural alkaloids, which exhibit a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives is a significant area of research in organic and pharmaceutical chemistry .

Safety and Hazards

When handling 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that future research may continue to explore the potential of THIQ derivatives in various biological applications.

properties

IUPAC Name

2-amino-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNIVJQTSUZBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176712
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

CAS RN

22177-46-4
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22177-46-4
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Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IYV36MFF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential medicinal applications of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives?

A1: Research suggests that 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives exhibit promising anti-inflammatory, analgesic, and antipyretic properties []. This suggests potential applications in treating conditions such as pain, fever, and inflammation. Further research is needed to fully understand the mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

Q2: How can 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione be modified to create new compounds?

A2: 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be structurally modified to generate new derivatives. One approach involves reacting it with aromatic aldehydes to produce compounds like those designated as 2a-e and 3a-e in the research []. Another method utilizes aldo-sugars, such as hexoses or pentoses, to create novel glycosides, categorized as 4a-e and 5a-e []. These modifications could potentially lead to compounds with altered pharmacological profiles and therapeutic potential.

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